molecular formula C11H12N4O3 B4053291 3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine

3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine

Cat. No.: B4053291
M. Wt: 248.24 g/mol
InChI Key: NGPWUCMKYRMJMX-UHFFFAOYSA-N
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Description

3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine is a heterocyclic compound that belongs to the class of diazines This compound is characterized by the presence of both pyridazine and pyrimidine rings, which are fused together through an oxygen bridge

Scientific Research Applications

3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of an appropriate amidine with a β-dicarbonyl compound.

    Coupling of Pyridazine and Pyrimidine Rings: The final step involves the coupling of the pyridazine and pyrimidine rings through an oxygen bridge. This can be achieved by reacting the methoxy-substituted pyridazine with the methoxy-substituted pyrimidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can also help in optimizing reaction conditions and identifying the most efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine and pyrimidine rings can be reduced to form dihydropyridazine and dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazine and dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The presence of methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-methyl-4-nitro-pyridazine
  • 3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

Uniqueness

3-Methoxy-6-((4-methoxy-6-methylpyrimidin-2-yl)oxy)pyridazine is unique due to the presence of both pyridazine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-2-(6-methoxypyridazin-3-yl)oxy-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-6-10(17-3)13-11(12-7)18-9-5-4-8(16-2)14-15-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPWUCMKYRMJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=NN=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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